6-Nitroquinoxalin-2-one
Overview
Description
6-Nitroquinoxalin-2-one is a heterocyclic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is characterized by the presence of a quinoxaline ring with a nitro group at the 6th position and a hydroxyl group at the 2nd position. This compound is known for its unique chemical properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoxalin-2-one typically involves the nitration of quinoxalin-2-ol. One common method includes the use of fuming nitric acid and glacial acetic acid at room temperature. This reaction is scale-sensitive and requires careful control of reaction conditions to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors such as o-phenylenediamine. The process includes the formation of quinoxalin-2-ol followed by regioselective nitration to introduce the nitro group at the desired position .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Aminoquinoxalines.
Substitution: Alkylated or acylated quinoxalines.
Scientific Research Applications
6-Nitroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development for treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Nitroquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Quinoxalin-2-ol: Lacks the nitro group and has different chemical properties.
7-Nitroquinoxalin-2-amine: Another nitro-substituted quinoxaline with distinct biological activities.
Nitroxoline: A hydroxyquinoline derivative with antibacterial properties.
Uniqueness: 6-Nitroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and a hydroxyl group on the quinoxaline ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-nitro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAOPCQDVJKMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359927 | |
Record name | 6-Nitroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25652-34-0 | |
Record name | 6-Nitroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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